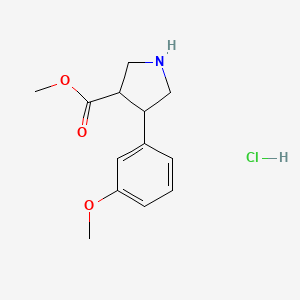
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride (MPPC-HCl) is a synthetic organic compound with a variety of uses in scientific research. It is a white, crystalline solid with a molecular weight of 295.7 g/mol and a melting point of 150-152°C. MPPC-HCl is a member of the pyrrolidinecarboxylate class of compounds and is used in a variety of research applications, including drug development, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride is used in a variety of scientific research applications. It has been used as a model compound in studies of enzyme-catalyzed reactions, as well as in studies of drug metabolism. It is also used in pharmacological studies, as it has been shown to have a variety of physiological effects, including analgesic and anti-inflammatory effects. Additionally, it has been used in studies of the mechanism of action of various drugs, as well as in studies of the biochemical and physiological effects of drugs.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride is not well understood. However, it is believed to act as an agonist at opioid receptors, which are located in the central nervous system and are involved in the perception of pain. Additionally, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an analgesic, with effects similar to those of morphine. Additionally, it has been shown to have anti-inflammatory effects, as well as to inhibit the production of inflammatory mediators. It has also been shown to have anticonvulsant effects, as well as to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride in laboratory experiments include its low cost and relatively easy synthesis. Additionally, it has a wide range of uses in scientific research, including drug development and pharmacology. However, there are some limitations to its use in laboratory experiments. For example, it has a short half-life, so it must be used quickly after synthesis. Additionally, it can be toxic if used in high concentrations.
Orientations Futures
The potential future directions for research involving Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride include further studies of its mechanism of action, as well as studies of its physiological and biochemical effects. Additionally, further studies of its potential therapeutic applications, such as its use in the treatment of pain and inflammation, could be explored. Additionally, further studies of its potential toxicity and its effects on the environment could be conducted. Finally, further studies of its potential use in drug development and pharmacology could be conducted.
Propriétés
IUPAC Name |
methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-10-5-3-4-9(6-10)11-7-14-8-12(11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVRSKLIOHPABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)





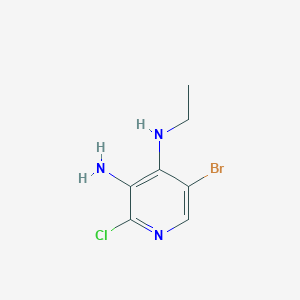
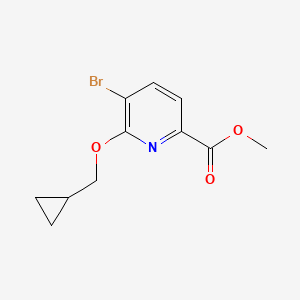
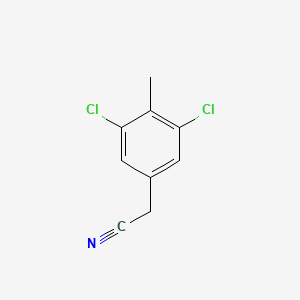
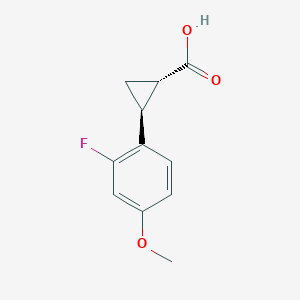
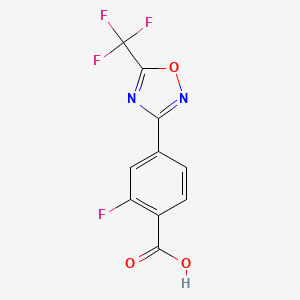
![4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline](/img/structure/B1473770.png)
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1473772.png)